Aletamine (α-allylphenethylamine) is a specialized phenethylamine derivative characterized by an allyl group at the alpha carbon, distinguishing it from simpler alkyl-substituted analogs [1]. With a molecular weight of 161.24 g/mol and the formula C11H15N, this compound provides a distinct combination of a neuroactive pharmacophore and a reactive terminal alkene [2]. In procurement and research contexts, aletamine is primarily sourced as a targeted synthetic building block for complex amine synthesis and as a reference standard in neuropharmacological studies investigating kappa-opioid and atypical antidepressant pathways [3].
Substituting aletamine with more common alpha-alkylated phenethylamines, such as amphetamine (α-methylphenethylamine) or unsubstituted phenethylamine, fundamentally compromises both synthetic utility and biological targeting [1]. The saturated side chains of standard phenethylamines are chemically inert under mild conditions, whereas aletamine's terminal double bond permits targeted cross-metathesis, epoxidation, and oxidative cleavage . Furthermore, in biological assays, replacing the allyl group with a methyl group shifts the pharmacological profile from a kappa-opioid agonist and weak dopamine antagonist to a classic monoamine releasing agent, invalidating assay specificity for non-stimulant neuropharmacology [2].
Unlike standard alpha-methylated phenethylamines, aletamine contains an unsaturated alpha-allyl chain (C3H5) that acts as a reactive handle for downstream modifications [1]. While amphetamine's alkyl side chain remains inert during standard oxidative or cross-coupling conditions, aletamine's terminal double bond readily undergoes reactions such as hydroboration-oxidation or transition-metal-catalyzed olefin metathesis[2]. This allows chemists to synthesize extended phenethylamine derivatives that cannot be derived directly from saturated analogs.
| Evidence Dimension | Side-chain chemical reactivity |
| Target Compound Data | Aletamine: Reactive terminal alkene enables oxidation, reduction, and metathesis |
| Comparator Or Baseline | Amphetamine (α-methylphenethylamine): Saturated, chemically inert alkyl side-chain |
| Quantified Difference | Enables multi-step functionalization vs. zero side-chain reactivity |
| Conditions | Standard organic synthesis workflows (e.g., epoxidation, hydroboration) |
Procurement of aletamine is essential for synthetic chemists requiring a reactive phenethylamine scaffold for building extended-chain neuroactive libraries.
The structural shift from a single-carbon methyl group to a three-carbon allyl group at the alpha position drastically alters the compound's receptor affinity [1]. Pharmacological evaluations demonstrate that aletamine acts as a kappa-opioid receptor agonist and a weak dopamine antagonist [2]. In direct comparison, the benchmark comparator amphetamine acts primarily as a dopamine and norepinephrine releasing agent [3]. This structural modification eliminates classic stimulant activity, aligning aletamine's profile more closely with tricyclic antidepressants like imipramine in behavioral models [2].
| Evidence Dimension | Primary mechanism of action |
| Target Compound Data | Aletamine: Kappa-opioid agonist / weak dopamine antagonist |
| Comparator Or Baseline | Amphetamine: Dopamine/norepinephrine releasing agent |
| Quantified Difference | Complete mechanistic divergence from monoamine release to opioid agonism |
| Conditions | In vitro receptor binding and in vivo behavioral assays |
For neuropharmacological research, substituting aletamine with standard phenethylamines invalidates assays targeting kappa-opioid or atypical antidepressant pathways.
The incorporation of the allyl group increases the molecular weight of aletamine (161.24 g/mol) compared to amphetamine (135.21 g/mol) and significantly alters its physicochemical profile [1]. The three-carbon unsaturated chain introduces greater steric bulk and higher lipophilicity at the alpha-chiral center[2]. This increased lipophilic character influences blood-brain barrier penetration models and alters the binding pocket fit compared to smaller, saturated alpha-alkyl derivatives, necessitating the use of the exact aletamine structure for accurate structure-activity relationship (SAR) modeling [3].
| Evidence Dimension | Molecular weight and side-chain carbon count |
| Target Compound Data | Aletamine: 161.24 g/mol (C3 unsaturated side chain) |
| Comparator Or Baseline | Amphetamine: 135.21 g/mol (C1 saturated side chain) |
| Quantified Difference | +26.03 g/mol mass increase and expanded steric volume |
| Conditions | Physicochemical profiling and SAR modeling |
Accurate computational modeling and formulation studies require the exact steric and lipophilic parameters provided by the alpha-allyl group.
Directly leveraging the terminal alkene functionalization data (Section 3), aletamine serves as the required starting material for generating extended-chain phenethylamine derivatives via olefin metathesis or oxidative cleavage, a process impossible with standard saturated precursors [1].
Based on its divergent receptor profile (Section 3), aletamine is utilized as a specific reference standard for investigating non-stimulant, kappa-opioid-mediated pathways, avoiding the confounding dopamine-releasing effects inherent to amphetamine [2].
Utilizing its quantified steric bulk and lipophilicity (Section 3), aletamine is employed in SAR studies to map the binding pockets of atypical antidepressants, comparing its alpha-allyl configuration against the rigid structures of tricyclic compounds like imipramine [3].